N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Beschreibung
This compound features a hybrid heterocyclic architecture combining furan-2-yl, thiophen-2-yl, and imidazolidine-2-one moieties. The structure includes:
- A central imidazolidine-1-carboxamide core with a methylsulfonyl group at position 2.
- A substituted ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-2-yl groups at the β-carbon.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-26(22,23)18-7-6-17(14(18)20)13(19)16-10-15(21,11-4-2-8-24-11)12-5-3-9-25-12/h2-5,8-9,21H,6-7,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQJUDXIAXOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates furan and thiophene rings, which are known for their diverse biological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Imidazolidine Core : A bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
The biological activity of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological processes, including cell signaling pathways and metabolic functions.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar heterocyclic structures have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.4 | |
| Compound B | MCF7 | 10.6 | |
| N-(2-(furan-2-yl)-...) | A549 | 12.3 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have indicated that compounds containing both furan and thiophene rings can inhibit bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide against lung cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, which could lead to reduced tumor growth in preclinical models.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Furan- and Thiophene-Containing Carboxamides
(a) N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide ()
- Structural Similarities : Shares a furan-2-carboxamide backbone.
- Key Differences : Lacks the thiophene and methylsulfonyl groups, instead incorporating a piperidinyl-phenethyl chain.
- Pharmacological Implications : Piperidine derivatives are often CNS-active, suggesting the target compound may also interact with neurological targets but with modified selectivity due to thiophene and sulfonyl groups .
(b) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, )
- Structural Similarities : Contains furan and thioether linkages.
- Key Differences: Uses a dihydropyridine core instead of imidazolidine, with additional cyano and methoxy groups.
- Activity : Dihydropyridines are calcium channel blockers; the target compound’s imidazolidine core may confer distinct mechanisms .
(c) N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Structural Similarities: Furan-carboxamide linked to a heterocyclic scaffold (thiazolidinone).
- Key Differences: Chromene and thiazolidinone moieties replace the imidazolidine and thiophene groups.
- Implications: Thiazolidinones are associated with antimicrobial activity, suggesting the target compound may share similar applications but with enhanced solubility due to the methylsulfonyl group .
Sulfonyl-Containing Heterocycles
(a) 3-(Methylsulfonyl)-2-oxoimidazolidine Derivatives
- Example : 3-(Methylsulfonyl)imidazolidin-2-one derivatives (hypothetical analog).
- Comparison: The methylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to non-sulfonylated analogs. This group may improve binding to serine proteases or kinases .
(b) N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl)azetidin-2-one ()
- Structural Similarities: Combines furan-carboxamide with a β-lactam (azetidinone) core.
- Key Differences : The target compound uses an imidazolidine ring and lacks the β-lactam’s inherent reactivity.
- Biological Relevance : β-Lactams are antibiotic staples; the target’s imidazolidine may reduce antibiotic resistance risks while maintaining bioactivity .
Hydrazone and Acyl Azide Derivatives
Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d, ) highlight:
- Synthetic Pathways : Similar coupling reactions (e.g., hydrazone formation) may apply to the target compound’s synthesis.
- Divergence : The target’s thiophene and methylsulfonyl groups necessitate alternative functionalization steps, such as sulfonylation or thiophene ring coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
